2-氨基-4-(叔丁基)-1,3-噻唑-5-腈

描述

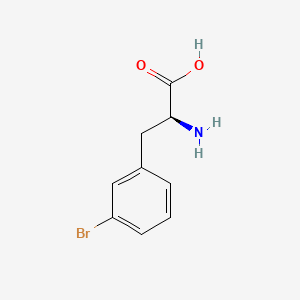

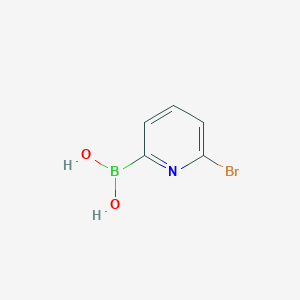

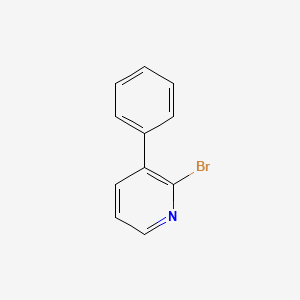

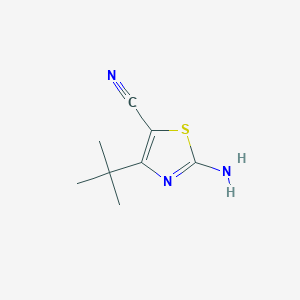

2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring of four carbon atoms and one sulfur atom. The specific structure of this compound includes an amino group at the 2-position, a tert-butyl group at the 4-position, and a carbonitrile group at the 5-position of the thiazole ring.

Synthesis Analysis

The synthesis of related thiazole compounds has been reported using various techniques. For instance, the Gewald synthesis technique was employed to synthesize a 2-amino-thiophene derivative, which shares a similar core structure with 2-amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile . Additionally, a one-pot synthesis method has been described for 4-substituted 2-amino thiazoles, which could potentially be adapted for the synthesis of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile by choosing appropriate starting ketones and modifying the reaction conditions .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been characterized using various analytical techniques. For example, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, revealing hydrogen-bonded dimers formed through N—H⋯N interactions, as well as additional N—H⋯O interactions involving the carboxylate oxygen atoms . These findings suggest that 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile may also exhibit similar hydrogen bonding patterns due to the presence of the amino group.

Chemical Reactions Analysis

Thiazole derivatives are known to participate in various chemical reactions. The synthesis of novel Schiff bases using a related 2-amino-thiophene derivative indicates that the amino group on the thiazole ring can react with aldehydes to form Schiff bases, which are characterized by a C=N double bond . This reactivity could be expected for 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile as well, allowing for the formation of a range of derivatives through condensation reactions with different aldehydes.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile are not detailed in the provided abstracts, the properties of thiazole derivatives can be inferred. Typically, these compounds are crystalline solids with moderate solubility in organic solvents. The presence of functional groups such as amino and carbonitrile may influence the compound's boiling point, melting point, and solubility. The tert-butyl group is known to impart steric bulk, which could affect the compound's reactivity and physical properties. The antimicrobial activity screening of related Schiff bases suggests potential biological applications for thiazole derivatives, which may also apply to 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile .

科学研究应用

反应性和合成

反应性研究:该化合物已被研究其与各种试剂的反应性,从而形成酰胺和其他衍生物。这些反应对于了解化合物的化学行为和潜在应用非常重要 (Mironovich & Shcherbinin,2014 年)。

晶体结构分析:已经对类似噻唑衍生物的晶体结构进行了研究,这对于了解它们的物理和化学性质至关重要 (Lynch & Mcclenaghan,2004 年)。

新型化合物的合成:使用噻唑衍生物合成新型化合物的研究突出了根据特定性质创建新材料的潜力 (Mironovich 等,2013 年)。

生物和药理应用

抗菌活性:由类似化合物合成的席夫碱显示出显着的抗菌活性,表明在开发新的抗菌剂中具有潜在应用 (Puthran 等,2019 年)。

抗肿瘤活性:某些衍生物已被研究其抗肿瘤特性,这对于开发新的癌症治疗方法至关重要 (叶姣等,2015 年)。

生物学上重要的合成:已经使用超声辐照等技术合成了新的生物学上重要的化合物,展示了噻唑衍生物在合成生物活性分子中的多功能性 (Heravi 等,2020 年)。

安全和危害

属性

IUPAC Name |

2-amino-4-tert-butyl-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c1-8(2,3)6-5(4-9)12-7(10)11-6/h1-3H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNYSLVRFRAKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(SC(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377658 | |

| Record name | 2-amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile | |

CAS RN |

303994-99-2 | |

| Record name | 2-Amino-4-(1,1-dimethylethyl)-5-thiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303994-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。